molecular formula C17H20N8OS2 B2825827 N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877819-07-3

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2825827
CAS No.: 877819-07-3
M. Wt: 416.52
InChI Key: XLIFQNKMWNBHOQ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, can be found on various chemical databases .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structural features, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures. These studies reveal that such molecules often exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). The inclination of the pyrimidine ring to the benzene ring and the presence of intramolecular N—H⋯N hydrogen bonds are key structural features that could influence the reactivity and interaction capabilities of similar compounds in biochemical or materials science applications.

Antifolate and Antitumor Activities

Compounds with diaminopyrimidine moieties, similar to the one mentioned, have been investigated for their potential as antifolate and antitumor agents. Classical and nonclassical analogues of these compounds have shown significant inhibitory activities against enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate metabolic pathway. Such compounds have demonstrated not only potent inhibition of human DHFR but also significant growth inhibition of various tumor cells in culture, highlighting their potential in cancer research and treatment (Gangjee et al., 2007; Gangjee et al., 2008).

Molecular Docking and Drug Design

Furthermore, derivatives of diaminopyrimidines and related structures have been used in molecular docking studies to explore their binding affinities and mechanisms of action against targets of pharmacological interest, such as enzymes involved in critical biological pathways or microbial pathogens. These studies can lead to the development of novel therapeutic agents, especially in the context of antimicrobial resistance or specific diseases like cancer (Mary et al., 2020).

Properties

IUPAC Name

N-benzyl-2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS2/c1-25-14(9-27-16-21-12(18)7-13(19)22-16)23-24-17(25)28-10-15(26)20-8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3,(H,20,26)(H4,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFQNKMWNBHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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